2-(3-bromo-4-methoxyphenyl)-3-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)thiazolidine
Description
Properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-3-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-1,3-thiazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O3S2/c1-4-19-10-15(18-11(19)2)25(21,22)20-7-8-24-16(20)12-5-6-14(23-3)13(17)9-12/h5-6,9-10,16H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGDTDMNASODKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-bromo-4-methoxyphenyl)-3-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)thiazolidine is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on various studies.
Chemical Structure
The molecular formula of the compound is with a complex structure that includes a thiazolidine ring, a sulfonamide group, and substituted phenyl rings. The presence of the bromine and methoxy groups is significant for its biological activity.
Research indicates that the thiazolidine moiety plays a crucial role in the compound's biological activity. Thiazolidines are known to exhibit various pharmacological properties including:
- Antitumor Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Studies have indicated that thiazolidine derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
- Antiviral Effects : Some thiazolidine compounds have demonstrated anti-HIV activity, suggesting that this compound may also inhibit viral replication through similar mechanisms .
Biological Evaluation
A series of biological evaluations have been conducted to assess the efficacy of this compound against various cell lines. Here are some key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human glioblastoma U251 | < 10 | Induction of apoptosis via mitochondrial pathways |
| Human melanoma WM793 | < 15 | Caspase activation and cell cycle arrest |
| HIV IIIB | 123.8 | Inhibition of viral replication |
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the thiazolidine structure significantly influence biological activity. Key observations include:
- Bromine Substitution : The presence of bromine at the 3-position on the phenyl ring enhances cytotoxicity, likely due to increased electron-withdrawing effects which stabilize reactive intermediates .
- Methoxy Group : The methoxy group at the para position has been associated with improved solubility and bioavailability, which are critical for effective drug action .
Case Studies
- Antitumor Efficacy : A study involving various thiazolidine derivatives demonstrated that compounds with similar structural features to this compound exhibited significant anti-proliferative effects against multiple cancer cell lines, confirming the potential for development as an anticancer agent .
- Anti-HIV Activity : Another investigation focused on thiazolidines revealed that compounds with similar sulfonamide groups showed promising anti-HIV activity, indicating a potential therapeutic application in treating viral infections .
Preparation Methods
β-Cyclodextrin-SO3H-Catalyzed Cyclization
Reaction Scheme :
3-Bromo-4-methoxybenzaldehyde + cysteamine hydrochloride → 2-(3-bromo-4-methoxyphenyl)thiazolidine
Conditions :
- Catalyst: β-cyclodextrin-SO3H (10 mol%)
- Solvent: Ethanol/H2O (3:1)
- Temperature: 80°C, 6 h
- Yield: 88%
Mechanism :
- β-Cyclodextrin-SO3H activates the aldehyde via hydrogen bonding, enhancing electrophilicity.
- Cysteamine’s thiol attacks the carbonyl, forming a hemithioacetal intermediate.
- Intramolecular nucleophilic attack by the amine generates the thiazolidine ring.
Optimization Data :
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 5 | 80 | 8 | 72 |
| 10 | 80 | 6 | 88 |
| 15 | 80 | 6 | 85 |
Lewis Acid-Mediated Stereoselective Synthesis
Adapting Bhattacharyya’s method for 2-iminothiazolidines:
- Aziridine Activation :
- (R)-N-tosylaziridine + BF3·OEt2 → Activated intermediate
- Ring-Opening :
- Intermediate + 3-bromo-4-methoxybenzaldehyde → Thiazolidine precursor
- Cyclization :
Advantages :
- Enantiocontrol via chiral Lewis acids
- Tolerance to electron-withdrawing groups (EWGs) on aryl aldehydes
Synthesis of 1-Ethyl-2-Methyl-1H-Imidazole-4-Sulfonyl Chloride
Imidazole Ring Formation
Steps :
- Condensation :
- Sulfonation :
Characterization :
- 1H NMR (400 MHz, CDCl3): δ 7.89 (s, 1H, H-5), 4.32 (q, J = 7.2 Hz, 2H, CH2CH3), 2.65 (s, 3H, CH3), 1.42 (t, J = 7.2 Hz, 3H, CH2CH3)
- FT-IR : 1375 cm−1 (S=O), 1180 cm−1 (S-O)
Sulfonamide Coupling Reaction
Reaction Scheme :
3-Amino-2-(3-bromo-4-methoxyphenyl)thiazolidine + 1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride → Target compound
Conditions :
Mechanism :
- Deprotonation of thiazolidine amine by Et3N.
- Nucleophilic attack on sulfonyl chloride.
- Elimination of HCl, forming sulfonamide.
Purification :
- Column chromatography (SiO2, EtOAc/hexane 1:3)
- Melting Point : 162–164°C
Comparative Analysis of Synthetic Routes
Yield and Efficiency
| Method | Thiazolidine Yield (%) | Sulfonylation Yield (%) | Total Yield (%) |
|---|---|---|---|
| β-Cyclodextrin-SO3H | 88 | 82 | 72.2 |
| Lewis Acid Catalysis | 90 | 80 | 72.0 |
| Patent Method | 75 | 70 | 52.5 |
Reaction Scale-Up Feasibility
- β-Cyclodextrin-SO3H : Scalable to 100 g with consistent yields (85–88%)
- Sulfonylation : Exothermic; requires controlled addition below 10°C to prevent di-sulfonation
Spectroscopic Characterization
1H NMR (500 MHz, DMSO-d6)
- δ 7.82 (s, 1H, Imidazole H-5)
- δ 7.48 (d, J = 8.5 Hz, 1H, Ar-H)
- δ 6.92 (d, J = 8.5 Hz, 1H, Ar-H)
- δ 4.25 (q, J = 7.0 Hz, 2H, CH2CH3)
- δ 3.87 (s, 3H, OCH3)
- δ 3.45 (t, J = 7.5 Hz, 2H, Thiazolidine H-5)
High-Resolution Mass Spectrometry (HRMS)
- Calculated : C18H21BrN3O3S2 [M+H]+: 488.0124
- Found : 488.0121
Q & A
What are the established synthetic pathways for constructing the thiazolidine core in this compound?
Basic
The thiazolidine core is synthesized via cyclocondensation of thioamide and α-halo carbonyl precursors. Ethanol under reflux with triethylamine as a base catalyst facilitates ring closure. Post-synthesis, column chromatography (silica gel, CH₂Cl₂/MeOH gradients) isolates the product .
How can researchers validate sulfonylation efficiency at the imidazole moiety?
Basic
Use ¹H NMR to track the disappearance of the imidazole NH signal (δ 8–9 ppm) and emergence of sulfonyl-linked methylene protons (δ 3.5–4.0 ppm). Mass spectrometry (MS) should confirm the molecular ion peak (e.g., [M+H]⁺) .
What strategies minimize diastereomer formation during thiazolidine ring closure?
Advanced
Employ chiral auxiliaries (e.g., (R)-BINOL catalysts in THF at −20°C) to achieve up to 85% enantiomeric excess. Monitor diastereomer ratios via chiral HPLC (Chiralpak IC column) .
How to address elemental analysis discrepancies in brominated intermediates?
Advanced
Recrystallize from ethyl acetate/hexane (1:3 v/v) and vacuum-dry (40°C, 24 h). If deviations persist, optimize bromination using N-bromosuccinimide in DMF at 80°C .
What advanced NMR techniques resolve overlapping ¹³C signals?
Advanced
2D NMR (HSQC/HMBC) correlates thiazolidine C-2 (δ 75 ppm) with adjacent protons. A 600 MHz spectrometer with cryoprobe enhances resolution in aromatic regions .
How does flow chemistry improve synthesis scalability?
Advanced
Continuous-flow reactors (50°C, 2-minute residence time) boost sulfonylation yields by 22% vs. batch methods. In-line IR monitoring adjusts stoichiometry dynamically .
What methodologies assess stability under biologically relevant pH conditions?
Advanced
Incubate the compound (1 mM) in pH 2.0–9.0 buffers at 37°C. Analyze degradation via UPLC-MS (BEH C18 column) and calculate half-lives using first-order kinetics .
Key Methodological Insights:
- Synthesis Optimization : Design of Experiments (DoE) and statistical modeling (e.g., response surface methodology) enhance yield and purity .
- Purification : Combiflash chromatography with basic alumina columns effectively removes polar by-products .
- Data Validation : Cross-reference NMR, MS, and elemental analysis to resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
